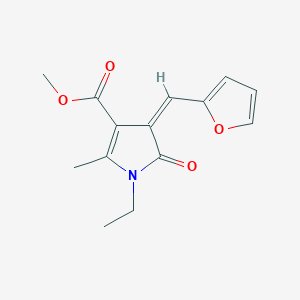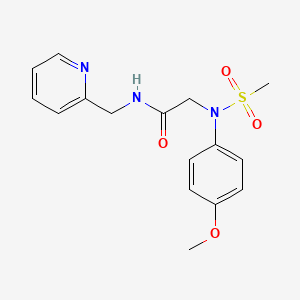
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, also known as MRS 2578, is a selective antagonist of the P2Y~6~ receptor. This receptor is involved in various physiological processes, such as inflammation, immune response, and neuroprotection. MRS 2578 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 is a selective antagonist of the P2Y~6~ receptor. This receptor is a G protein-coupled receptor (GPCR) that is activated by extracellular nucleotides, such as ATP and UDP. P2Y~6~ receptor activation has been implicated in various physiological processes, such as inflammation, immune response, and neuroprotection.
By inhibiting the P2Y~6~ receptor, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 reduces the downstream signaling pathways that are activated by this receptor. This leads to a reduction in inflammation, neuroprotection, and cancer cell proliferation.
Biochemical and Physiological Effects
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include:
- Inhibition of P2Y~6~ receptor activation
- Reduction in inflammation
- Neuroprotection and improvement in cognitive function
- Inhibition of cancer cell growth and induction of apoptosis
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 has several advantages and limitations for lab experiments. Advantages include:
- Selective inhibition of the P2Y~6~ receptor
- Well-established synthesis method
- Extensive research on its potential therapeutic applications
Limitations include:
- Limited availability
- Limited studies on its safety and toxicity
- Limited studies on its pharmacokinetics and pharmacodynamics
Orientations Futures
There are several future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578. These include:
- Further studies on its safety and toxicity
- Development of more efficient synthesis methods
- Studies on its pharmacokinetics and pharmacodynamics
- Clinical trials to evaluate its potential therapeutic applications in humans
- Studies on its potential applications in other diseases, such as autoimmune diseases and cardiovascular diseases
In conclusion, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 is a selective antagonist of the P2Y~6~ receptor that has potential therapeutic applications in various diseases, including inflammation, neuroprotection, and cancer. Its well-established synthesis method and extensive research make it a promising candidate for further studies and clinical trials.
Méthodes De Synthèse
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzylamine with 2-pyridinecarboxaldehyde to produce N-[(2-pyridinylmethyl)amino]-4-methoxybenzamide. This intermediate is then reacted with methylsulfonyl chloride to form N-[(2-pyridinylmethyl)amino]-4-methoxy-N-methylsulfonylbenzamide. Finally, this compound is reacted with glycine to produce N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, neuroprotection, and cancer. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. P2Y~6~ receptor activation has been implicated in the inflammatory response. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 has been shown to inhibit the P2Y~6~ receptor, thereby reducing inflammation.
Neuroprotection refers to the preservation of neuronal structure and function in the brain. P2Y~6~ receptor activation has been implicated in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 has been shown to protect neurons from damage and improve cognitive function in animal models of these diseases.
Cancer is a complex disease characterized by uncontrolled cell growth and division. P2Y~6~ receptor activation has been shown to promote cancer cell proliferation and migration. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in various types of cancer cells.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-8-6-14(7-9-15)19(24(2,21)22)12-16(20)18-11-13-5-3-4-10-17-13/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRMXSNZXMDSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4981651.png)

![8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline](/img/structure/B4981657.png)
![N~1~-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)
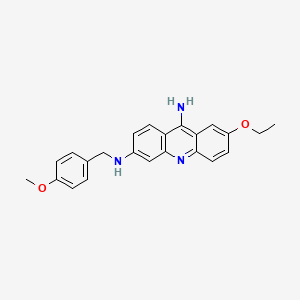
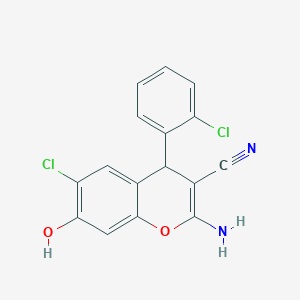
![1-(hydroxymethyl)-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4981683.png)
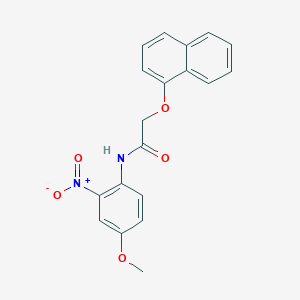
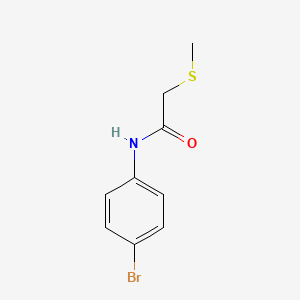
![3-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-pyrazinecarbonitrile](/img/structure/B4981707.png)
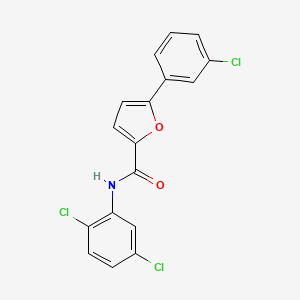
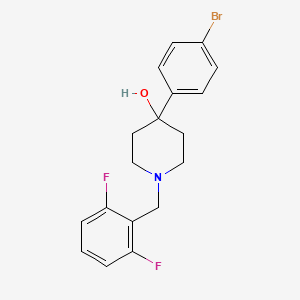
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4981722.png)
